Bromaminic acid

概要

説明

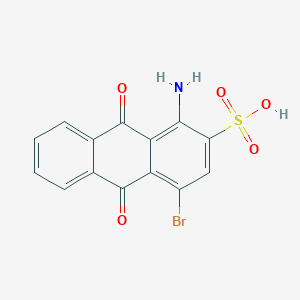

Bromaminic acid, also known as 1-amino-4-bromoanthraquinone-2-sulfonic acid, is an organic compound with the molecular formula C14H8BrNO5S. It is a derivative of anthraquinone, characterized by the presence of bromine, amino, and sulfonic acid groups. This compound is primarily used as an intermediate in the synthesis of dyes and biologically active compounds .

準備方法

Synthetic Routes and Reaction Conditions: Bromaminic acid can be synthesized through several methods. One common approach involves the bromination of 1-aminoanthraquinone. The process typically includes the following steps:

Bromination: 1-aminoanthraquinone is treated with bromine in a solvent such as dimethylformamide (DMF) to introduce the bromine atom at the 4-position.

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but optimized for scale. The process involves:

Continuous Bromination: Using bromine in a controlled environment to ensure high yield and purity.

Sulfonation in Reactors: Employing large reactors for the sulfonation step to handle the exothermic nature of the reaction and ensure consistent product quality.

化学反応の分析

Substitution Reactions

The bromine atom in bromaminic acid undergoes nucleophilic substitution, particularly with amines, under basic conditions. This reaction is pivotal for synthesizing anthraquinone derivatives with tailored biological activities.

Mechanism and Conditions

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient anthraquinone core facilitates displacement of bromine by amines (e.g., aryl/alkyl amines) in aqueous or polar aprotic solvents.

-

Catalysts: Copper salts (e.g., CuSO₄) enhance reactivity via Ullmann-type coupling mechanisms .

-

Temperature: Reactions typically occur at 100–105°C under conventional heating or within minutes under microwave irradiation .

Examples

Ullmann Coupling Reactions

This compound participates in Ullmann reactions to form C–N bonds, critical for synthesizing bioactive molecules.

Protocol Highlights

-

Microwave-Assisted Synthesis: A rapid method using elemental copper in phosphate buffer achieves coupling in 2–30 minutes .

-

Substrates: Compatible with diverse amines, including sterically hindered and electron-rich aryl amines .

Key Products

-

P2Y₁₂ Receptor Antagonists: Derivatives like 1-amino-4-(2-naphthylamino)-2-sulfoanthraquinone show potent antiplatelet activity (IC₅₀ = 0.32 μM) .

-

NTPDase Inhibitors: Substituted anthraquinones exhibit selectivity for enzyme isoforms (e.g., 21 inhibits NTPDase3 with Kᵢ = 2.22 μM) .

NTPDase Inhibition Data

| Compound | R Group | NTPDase1 Kᵢ (μM) | NTPDase3 Kᵢ (μM) |

|---|---|---|---|

| 5 (RB-2) | - | 20.0 | 1.10 |

| 20 | 1-Naphthyl | >1,000 | 1.5 |

| 21 | 2-Naphthyl | 19.1 | 2.22 |

| 22 | 3,4-Dimethoxyphenyl | >1,000 | 0.61 |

-

Naphthyl Groups: 2-Naphthyl derivatives (21 ) show enhanced potency over 1-naphthyl analogs (20 ).

-

Electron-Donating Substituents: Methoxy groups (e.g., 22 ) improve NTPDase3 selectivity.

Sulfonation and Functionalization

The sulfonic acid group enables further derivatization:

Sulfonamide Formation

-

Reagents: this compound reacts with alcohols/phenols or amines via its sulfonic acid chloride intermediate (10 ) .

-

Products: Sulfonamides (e.g., 31–33 ) and bis-sulfonamides (e.g., 34–35 ) form under basic conditions .

Challenges

-

Side Reactions: Electron-rich anilines (e.g., p-ethoxy) favor bis-sulfonamide formation due to increased nucleophilicity .

Stability and Decomposition

While this compound itself is stable, its bromamine derivatives decompose via acid/base-catalyzed pathways:

Bromamine Decomposition Pathways

-

Disproportionation:

-

Catalysis: General acid (H⁺, buffer ions).

-

-

Irreversible Breakdown:

-

Catalysis: Base (OH⁻, CO₃²⁻).

-

科学的研究の応用

Dye Synthesis

Bromaminic acid serves as a crucial precursor in the production of various anthraquinone dyes. Its structure allows for the modification of the bromo substituent at the C4 position, facilitating the creation of diverse dye compounds. The following table summarizes some key dyes derived from this compound:

| Dye Name | Type | Application |

|---|---|---|

| Gorgeous Blue GAW | Acid dye | Textile dyeing |

| Reactive Brilliant Blue M-BR | Reactive dye | Cellulosic fibers |

| Brilliant Blue KN-R | Acid dye | Wool and silk dyeing |

| Gorgeous Blue KGR | Acid dye | General textile applications |

The synthesis of this compound involves several steps, including nitration, reduction, sulfonation, and bromination reactions, which yield high-purity products suitable for industrial applications .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, research has shown that compounds derived from this compound exhibit significant activity against various microbial strains. A notable example is the use of taurine bromamine (Tau-NHBr), which has been investigated for its reactivity with amino acids and proteins, demonstrating potential as an anti-inflammatory and microbicidal agent .

Case Study: Antimicrobial Efficacy

A study evaluated the reactivity of Tau-NHBr with tryptophan and other amino acids, revealing that it could selectively target specific residues in proteins. This selectivity could enhance its effectiveness as a therapeutic agent in treating infections .

Environmental Remediation

This compound has also found applications in environmental science, particularly in wastewater treatment processes. Its derivatives can be utilized to degrade organic pollutants in dyeing wastewater through biological and photochemical methods.

Case Study: Wastewater Treatment

A combined biological (augmented membrane bioreactor) and photochemical treatment approach was developed to remove this compound from wastewater effectively. This method demonstrated significant reductions in color and chemical oxygen demand (COD) levels, showcasing the compound's utility in environmental cleanup efforts .

作用機序

The mechanism of action of bromaminic acid and its derivatives involves interaction with specific molecular targets. For instance, some derivatives inhibit enzymes or interfere with cellular pathways, leading to their biological effects. The exact mechanism can vary depending on the specific derivative and its application .

類似化合物との比較

- 1-Amino-4-bromoanthraquinone-2-sulfonic acid sodium salt

- 1-Amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid

Comparison: Bromaminic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it particularly useful in dye synthesis and pharmaceutical applications .

生物活性

Bromaminic acid, a derivative of bromamine, exhibits significant biological activities that have been the subject of various studies. This article delves into its anti-inflammatory, antimicrobial, and potential therapeutic effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound is structurally related to other haloamines, such as taurine bromamine (Tau-NHBr), which is produced from the reaction of hypobromous acid (HOBr) with taurine. The stability and reactivity of this compound make it a compound of interest in biological research.

1. Anti-inflammatory Effects

Research indicates that this compound has potent anti-inflammatory properties. A study conducted using lipopolysaccharide (LPS)-stimulated murine macrophages demonstrated that bromamine T (a stable form of this compound) significantly reduced the secretion of pro-inflammatory cytokines. The mechanism involves the inhibition of nuclear factor kappa B (NF-κB) activity, which is crucial in mediating inflammatory responses. In vivo experiments further confirmed that bromamine T reduced inflammation in an air-pouch model by decreasing cell infiltration and pouch wall thickness .

2. Antimicrobial Activity

This compound also exhibits antimicrobial properties. In vitro studies have shown that it can effectively kill various bacterial strains, including Escherichia coli. The minimal bactericidal concentration (MBC) of this compound was found to be comparable to that of other well-known antimicrobial agents like HOCl and TauCl .

3. Reactivity with Amino Acids

The reactivity profile of this compound suggests it interacts selectively with amino acids, influencing its biological activity. Studies have shown that its reactivity is pH-dependent, with higher reactivity observed at lower pH levels. Tryptophan was identified as the most reactive amino acid in the presence of this compound, highlighting its potential role in biochemical pathways involving protein modifications .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Anti-inflammatory | Significant reduction in cytokines | Inhibition of NF-κB nuclear translocation |

| Antimicrobial | Effective against E. coli | Direct bactericidal action |

| Reactivity with Amino Acids | High reactivity with tryptophan | pH-dependent reactivity |

Case Study 1: Inhibition of Inflammation

In a controlled study, mice treated with bromamine T showed a marked decrease in LPS-induced inflammation compared to untreated controls. The treatment resulted in lower levels of inflammatory markers such as nitric oxide (NO) and prostaglandin E2 (PGE2) in serum samples.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria from infected wounds. The results indicated a significant reduction in bacterial load post-treatment, supporting its potential use as a topical antiseptic.

特性

IUPAC Name |

1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO5S/c15-8-5-9(22(19,20)21)12(16)11-10(8)13(17)6-3-1-2-4-7(6)14(11)18/h1-5H,16H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZSAWGVHXXMID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6258-06-6 (hydrochloride salt) | |

| Record name | Bromamine acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5044782 | |

| Record name | 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116-81-4 | |

| Record name | 1-Amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromamine acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromaminic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-bromo-9,10-dihydro-9,10-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-bromo-9,10-dioxoanthracene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMAMINE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBZ7FUN4BK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is bromaminic acid primarily used for in research?

A1: this compound, chemically known as 1-amino-4-bromoanthraquinone-2-sulfonic acid, is not a pharmaceutical itself but serves as a crucial precursor in the synthesis of various anthraquinone derivatives. These derivatives find applications as dyes [, ] and are being investigated for potential use in medicine, particularly as drugs [].

Q2: How does the structure of this compound lend itself to the creation of diverse derivatives?

A2: The key to this compound's versatility lies in its C4-bromo substituent. This bromine atom can be readily replaced with different (ar)alkylamino residues, opening up possibilities for creating a wide array of anthraquinone derivatives []. This flexibility allows researchers to explore the structure-activity relationship (SAR) and tailor the properties of the resulting compounds.

Q3: Can you give an example of a specific synthetic application of this compound?

A3: Certainly. This compound plays a vital role in synthesizing Reactive Brilliant Blue KN-R, a commercially important dye. Researchers have developed an efficient method utilizing a monovalent copper complex to catalyze the condensation reaction between this compound and 2-[(3-aminophenyl)sulfonyl)ethanol, leading to the formation of the desired dye intermediate [].

Q4: Are there any studies focusing on the environmental impact of this compound derivatives?

A4: Yes, researchers are investigating the degradation of this compound derivatives, particularly through catalytic ozonation. A study highlighted the effectiveness of mesoporous γ-Al2O3-supported manganese–cerium mixed oxides (Mn-CeOx/γ-Al2O3) as catalysts for the ozonation of this compound, demonstrating a potential solution for treating wastewater containing these compounds [].

Q5: What are the common synthetic methods used for attaching different amines to this compound?

A5: The Ullmann coupling reaction is a widely employed method for this purpose. Researchers have reported successful utilization of copper(0)-catalyzed Ullmann coupling reactions, assisted by microwaves [] and ligands [], to synthesize a variety of alkyl- and aryl-amino-substituted anthraquinone derivatives from this compound.

Q6: Has this compound been investigated for any biological activity itself?

A6: While primarily recognized as a synthetic precursor, this compound has been studied for its interaction with biological systems. One study explored the influence of this compound, as a structural analog of the anthraquinone moiety of Cibacron blue F3GA, on the binding of 1,25-dihydroxyvitamin D3-receptor complexes to DNA []. This suggests potential avenues for investigating its biological effects.

Q7: Are there readily available methods for synthesizing this compound itself?

A7: Yes, researchers have developed efficient protocols for preparing this compound sodium salt. One method involves a sulfonation reaction of 1-aminoanthraquinone with chlorosulfonic acid followed by a specific extraction procedure to obtain high yields and purity of the desired product [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。